N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-9-5-6-11(15)12(16)7-9/h5-8H,3-4H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRNIFNMLKETAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis. They do this by blocking the Q_B plastoquinone binding site of photosystem II, which prevents the electron flow from photosystem II to plastoquinone.
Biochemical Pathways
The affected pathway is the photosynthetic electron transport chain. By inhibiting photosystem II, the compound disrupts the flow of electrons in this pathway. This leads to a reduction in the production of ATP and NADPH, two molecules essential for the light-dependent reactions of photosynthesis.
Pharmacokinetics
Similar compounds like 3,4-dcmp (3,4-dichloromethylphenidate) are primarily metabolized by the liver and predominantly excreted in urine
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in the plant’s ability to perform photosynthesis. This can lead to a reduction in the plant’s growth and development, as photosynthesis is the primary process by which plants produce the energy they need to grow.
Comparison with Similar Compounds
Key Observations:
- In contrast, analogs with nitro groups (e.g., compound 8) or pyridine linkers (e.g., compound 35) may exhibit altered electronic properties affecting binding affinity .
- Synthetic Complexity : HATU/DIPEA-mediated couplings (compounds 8, 35) achieve moderate yields, while alkylation strategies (compound 2) require optimization for scalability . The target compound’s synthesis likely involves similar coupling steps but with ethoxy and ethyl precursors.
- Diverse Applications : While the target compound’s exact role is unclear, analogs span therapeutic (kinase activation, TEAD inhibition) and pesticidal (propanil) uses, highlighting the versatility of 3,4-dichlorophenyl carboxamides .
Functional Comparisons
- Kinase Modulation : Compound 8 activates c-Abl kinase, whereas compound 35’s dihydropyrazole core may favor allosteric binding. The target compound’s ethoxy group could sterically hinder kinase interactions, redirecting activity toward TEAD inhibition .
- Agrochemical vs. Pharmaceutical Use : Propanil’s simple structure aligns with herbicidal activity, while complex pyrazoles (e.g., compound 8, target compound) are tailored for selective protein interactions, underscoring structure-application relationships .
Q & A
Q. Q1. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthetic Pathways : Multi-step synthesis typically involves (i) pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters, (ii) introduction of the 3-ethoxy group via alkylation, and (iii) coupling with 3,4-dichloroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps.
- Temperature : Pyrazole cyclization requires 80–100°C for 6–12 hours to achieve >70% yield .
- Catalysts : Pd/C or CuI may accelerate cross-coupling reactions for substituent introduction .
- Purity Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity to >95% .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?
Methodological Answer:
- 1H NMR : Key signals include:
- Pyrazole H-5: δ 6.8–7.2 ppm (singlet, integration 1H).
- Ethoxy group: δ 1.3–1.5 ppm (triplet, CH3) and δ 4.0–4.2 ppm (quartet, CH2) .
- 13C NMR : Carboxamide carbonyl at δ 165–170 ppm; pyrazole carbons at δ 140–160 ppm .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) confirm carboxamide .
- MS : Molecular ion peak at m/z 356.2 (calculated for C₁₄H₁₃Cl₂N₃O₂) with fragmentation patterns matching pyrazole ring cleavage .
Advanced Research Questions
Q. Q3. How do substituents (e.g., 3,4-dichlorophenyl vs. 3,4-difluorophenyl) impact biological activity and receptor binding?
Methodological Answer:
-
Comparative SAR Analysis :
Substituent LogP Binding Affinity (Ki) Bioactivity 3,4-Dichlorophenyl 3.8 12 nM (CB1 receptor) Antagonist 3,4-Difluorophenyl 3.2 45 nM Weak antagonist - Mechanistic Insight : Chlorine’s higher electronegativity enhances hydrophobic interactions with receptor pockets, improving binding .
-
Experimental Design :
- Use radioligand displacement assays (e.g., [³H]CP-55,940 for CB1) to quantify affinity .
- Molecular docking (AutoDock Vina) predicts binding poses in silico .
Q. Q4. How can researchers resolve contradictions in reported biological data (e.g., agonist vs. antagonist activity) for this compound?
Methodological Answer:
- Potential Causes :
- Resolution Strategies :
Methodological Challenges
Q. Q5. What strategies mitigate degradation during in vitro pharmacological studies?
Methodological Answer:
- Stability Analysis :
- Stabilization Methods :
- Add antioxidants (e.g., 0.1% BHT) to incubation media .
- Use fresh stock solutions in DMSO (avoid freeze-thaw cycles) .
Future Research Directions
Q. Q6. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Key Parameters :
- LogP : Optimal range 2–5 for BBB permeability .
- PSA (Polar Surface Area) : <90 Ų enhances passive diffusion .
- In Silico Tools :
- QSPR Models : Predict BBB penetration using MOE or Schrödinger .
- MD Simulations : Assess membrane partitioning in lipid bilayers (GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
